

Application Notes and Protocols for the Large-Scale Synthesis of SHEN26

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Compound of Interest

Compound Name: SHEN26

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Introduction

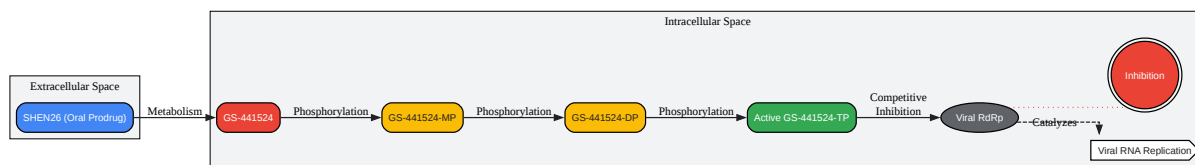
SHEN26 is a potent, orally available prodrug of the nucleoside analog GS-441524, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] It is currently under investigation as a therapeutic agent for COVID-19.[1] These application notes provide a detailed protocol for the large-scale synthesis of **SHEN26**, suitable for research and preclinical development purposes. Additionally, information on its mechanism of action, protocols for in vitro evaluation, and relevant quantitative data are presented.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, 5-cyclohexanecarboxylate	[1]
Molecular Formula	C22H27N5O6	MedChemExpress
Molecular Weight	457.48 g/mol	MedChemExpress
Appearance	White to off-white solid	[1]
Purity (large-scale synthesis)	98.9%	[1]
Storage	Store at -20°C for 1 month, or -80°C for 6 months.	[2]

Mechanism of Action

SHEN26 is a 5'-cyclohexane-carboxylate prodrug of the nucleoside analog GS-441524.[1] Upon oral administration, **SHEN26** is metabolized to GS-441524, which is taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form (GS-441524-TP). GS-441524-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.



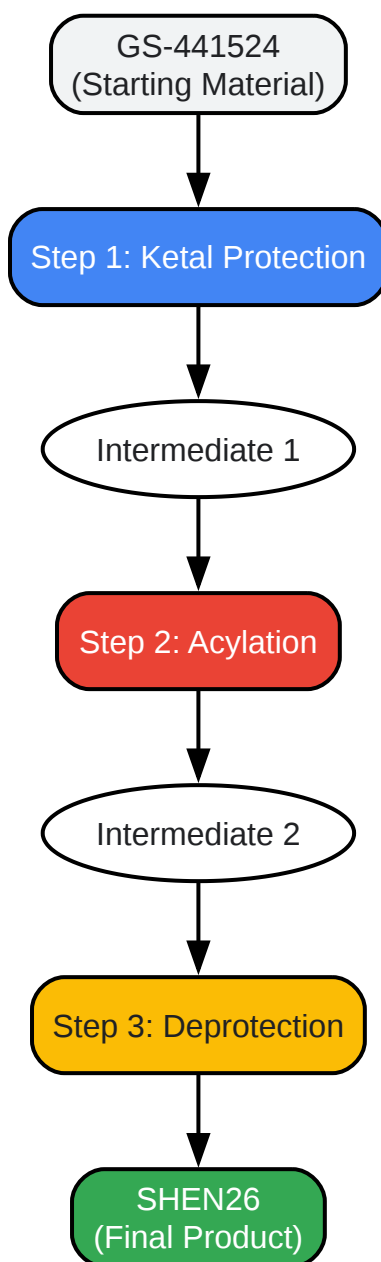
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Caption: Mechanism of action of **SHEN26**.

Large-Scale Synthesis Protocol

A robust and optimized 3-step synthesis for kilogram-scale production of **SHEN26** has been developed, achieving a total yield of 57% and a purity of 98.9%.^[1] This process avoids column chromatography, making it suitable for industrial applications.

Synthesis Workflow



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Caption: 3-Step Synthesis Workflow for **SHEN26**.

Experimental Protocol

Step 1: Ketal Protection of GS-441524

- To a solution of GS-441524 in a suitable organic solvent, add 2,2-dimethoxypropane and an acid catalyst (e.g., p-toluenesulfonic acid).

- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Acylation

- Dissolve the crude protected intermediate in an aprotic solvent (e.g., acetonitrile).
- Add cyclohexanecarboxylic acid, a coupling agent (e.g., N,N'-diisopropylcarbodiimide - DIC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).
- Stir the reaction mixture at room temperature until completion.
- Filter the reaction mixture to remove any solid byproducts.
- Wash the filtrate with an acidic solution (e.g., citric acid solution) and then with a basic solution (e.g., sodium bicarbonate solution).
- Dry the organic layer and concentrate to yield the crude acylated product.

Step 3: Deprotection

- Dissolve the crude acylated product in a mixture of formic acid and water.
- Stir the reaction at room temperature.
- Upon completion, adjust the pH of the solution with a base to precipitate the final product, **SHEN26**.
- Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

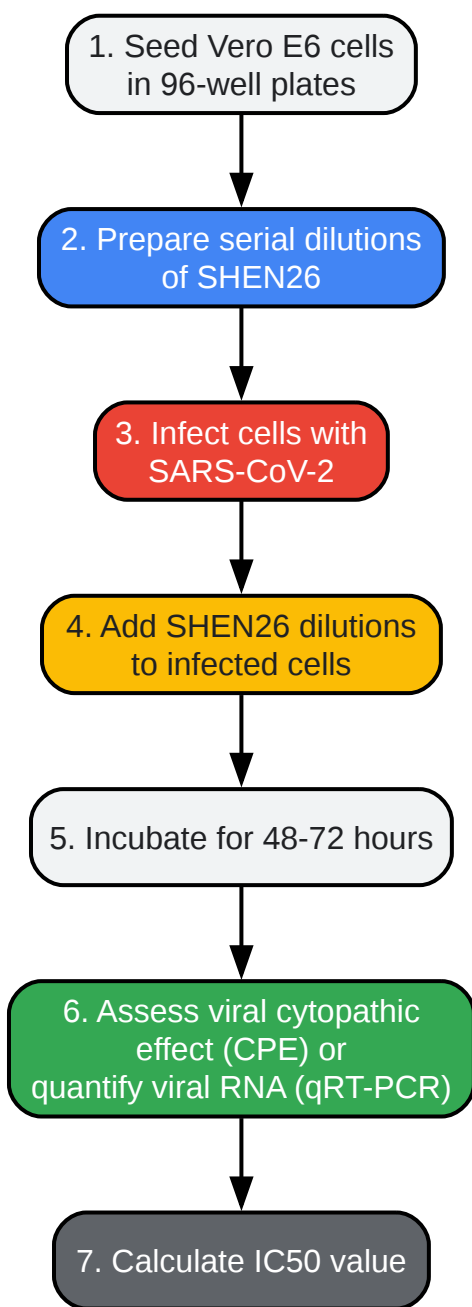
Quantitative Data Summary

Parameter	Value	Conditions	Reference
Overall Yield (3 steps)	57%	10-kg scale synthesis	[1]
Purity (API)	98.9%	GMP-graded	[1]
IC50 (SARS-CoV-2)	1.36 μ M	In vitro assay	[2]
IC50 (SARS-CoV-2 Beta variant)	1.12 μ M	In vitro assay	[2]
IC50 (SARS-CoV-2 Delta variant)	0.35 μ M	In vitro assay	[2]

Application Notes for In Vitro Antiviral Assays

The following is a general protocol for evaluating the antiviral activity of **SHEN26** against SARS-CoV-2 in vitro.

Experimental Workflow for Antiviral Assay



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Caption: General workflow for an in vitro antiviral assay of **SHEN26**.

Protocol for Cytopathic Effect (CPE) Inhibition Assay

- Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2×10^4 cells/well and incubate overnight.

- **Compound Preparation:** Prepare a series of dilutions of **SHEN26** in cell culture medium.
- **Infection:** Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- **Treatment:** After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of **SHEN26** to the wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- **CPE Observation:** Observe and score the cytopathic effect in each well under a microscope.
- **Cell Viability Assay:** Alternatively, cell viability can be quantified using a commercial assay (e.g., MTS or CellTiter-Glo).
- **Data Analysis:** Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the drug concentration.

Conclusion

This document provides a comprehensive overview of the large-scale synthesis of **SHEN26**, its mechanism of action, and protocols for its evaluation in a research setting. The provided information is intended to facilitate further research and development of this promising antiviral candidate. Researchers should always adhere to appropriate safety protocols when handling chemical reagents and infectious agents.

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References

- 1. GS-441524 - Wikipedia [en.wikipedia.org]
- 2. Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]

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